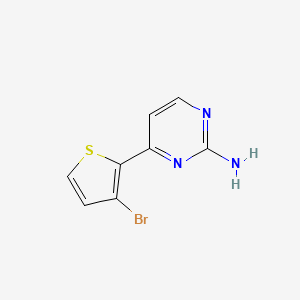

4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Description

BenchChem offers high-quality 4-(3-Bromo-2-thienyl)-2-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-2-thienyl)-2-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromothiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-5-2-4-13-7(5)6-1-3-11-8(10)12-6/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDYKJLLDIMPHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=C(C=CS2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377160 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-54-9 | |

| Record name | 4-(3-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Elucidating the Mechanism of Action of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for elucidating the potential mechanism of action of the novel compound, 4-(3-Bromo-2-thienyl)-2-pyrimidinamine. Given the absence of extensive prior research on this specific molecule, this document outlines a hypothesis-driven, systematic approach for its characterization. The core hypothesis centers on the compound's potential as a protein kinase inhibitor, based on a structural analysis of its 2-aminopyrimidine scaffold, a well-established pharmacophore in this target class. We present a multi-tiered experimental workflow, beginning with broad-spectrum in vitro kinase profiling to identify primary targets, followed by cellular target engagement and downstream pathway analysis to confirm on-target activity and elucidate its functional consequences. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.

Introduction and Structural Rationale

The compound 4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic molecule featuring a 2-aminopyrimidine core. This scaffold is a privileged structure in medicinal chemistry, frequently found in potent and selective inhibitors of protein kinases. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the exocyclic amine can serve as a hydrogen bond donor, facilitating binding to the hinge region of the ATP-binding pocket of many kinases. The presence of a bromothienyl substituent at the 4-position of the pyrimidine ring likely contributes to the compound's specificity and potency by forming additional interactions within the active site.

Given these structural features, we hypothesize that 4-(3-Bromo-2-thienyl)-2-pyrimidinamine functions as a competitive inhibitor of one or more protein kinases. The primary objective of the experimental plan outlined herein is to test this hypothesis by:

-

Identifying the specific kinase(s) targeted by the compound.

-

Confirming target engagement in a cellular context.

-

Characterizing the downstream cellular effects of target inhibition.

The following sections detail a robust, multi-stage workflow designed to systematically investigate the mechanism of action of this compound.

Experimental Workflow: A Phased Approach

A logical and efficient investigation into the mechanism of action of a novel compound requires a phased approach, moving from broad, in vitro screening to more focused, cell-based assays. This workflow is designed to maximize information gain at each stage while minimizing resource expenditure.

Figure 1: A three-phased experimental workflow for the characterization of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine.

Phase 1: In Vitro Target Identification

The initial phase focuses on identifying the primary molecular targets of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine in a purified, cell-free system. This approach provides a direct assessment of the compound's inhibitory activity against a large panel of kinases.

Broad-Spectrum Kinase Profiling

The first step is to perform a broad-spectrum kinase screen to identify potential targets. This is typically done by screening the compound at a single, high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases.

Experimental Protocol: Kinase Profiling

-

Compound Preparation: Prepare a stock solution of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine in 100% DMSO.

-

Assay Plate Preparation: Dispense the compound into the assay plate. For a primary screen, a single concentration of 10 µM is recommended. Include appropriate controls (e.g., DMSO vehicle control, positive control inhibitor).

-

Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction. The specific buffer conditions and substrate will vary depending on the kinase being assayed.

-

Detection: After a defined incubation period, terminate the reaction and quantify the remaining ATP or the phosphorylated substrate. Several detection methods are available, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., Promega's Kinase-Glo®).

-

Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Dose-Response and IC₅₀ Determination

For any "hits" identified in the primary screen (typically defined as >50% inhibition), the next step is to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of the compound's potency.

Experimental Protocol: IC₅₀ Determination

-

Compound Dilution: Prepare a serial dilution of the compound, typically in a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

-

Assay Performance: Perform the kinase assay as described above for each concentration of the compound.

-

Data Analysis: Plot the percent inhibition as a function of the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Kinase Profiling and IC₅₀ Data

| Kinase Target | % Inhibition @ 10 µM | IC₅₀ (nM) |

| Kinase A | 95% | 50 |

| Kinase B | 88% | 250 |

| Kinase C | 65% | 1,500 |

| Kinase D | 12% | >10,000 |

Phase 2: Cellular Target Engagement

While in vitro assays are crucial for identifying potential targets, it is essential to confirm that the compound engages these targets within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for assessing target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA®

-

Cell Treatment: Treat cultured cells with the compound or a vehicle control for a defined period.

-

Heating: Heat the cell lysates or intact cells to a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or other protein detection methods.

-

Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a compound to a specific target protein in real-time. This assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target.

Experimental Protocol: NanoBRET™

-

Cell Preparation: Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

-

Assay Setup: Add the NanoBRET™ tracer and the test compound to the cells.

-

Signal Detection: Measure the BRET signal. The test compound will compete with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

-

Data Analysis: The degree of BRET signal reduction is proportional to the extent of target engagement by the test compound.

Phase 3: Downstream Pathway Analysis

Once target engagement is confirmed in cells, the final phase is to investigate the functional consequences of this engagement by examining the downstream signaling pathways.

Phospho-Proteomics and Western Blotting

If the identified target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates. This can be assessed on a global scale using phospho-proteomics or by examining specific substrates via Western blotting.

Experimental Protocol: Western Blot for Phospho-Substrates

-

Cell Treatment and Lysis: Treat cells with the compound at various concentrations and for different durations. Lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for the phosphorylated form of the target's known substrates. A loading control (e.g., total protein or a housekeeping gene) should also be probed.

-

Detection and Analysis: Detect the antibody-bound proteins and quantify the band intensities. A decrease in the phospho-specific signal in the compound-treated samples indicates target inhibition.

Figure 2: A hypothetical signaling pathway illustrating the inhibitory action of the compound on Kinase A.

Cell-Based Functional Assays

The ultimate goal is to link the molecular mechanism of action to a cellular phenotype. The choice of functional assays will depend on the known or presumed biological role of the identified target kinase.

Examples of Functional Assays:

-

Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine if the compound has cytostatic or cytotoxic effects.

-

Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): To assess if the compound induces programmed cell death.

-

Cell Migration/Invasion Assays (e.g., Transwell assay): To evaluate the compound's effect on cell motility.

Conclusion

The systematic, multi-phased approach detailed in this guide provides a robust framework for the comprehensive characterization of the novel compound 4-(3-Bromo-2-thienyl)-2-pyrimidinamine. By integrating in vitro biochemistry, cellular target engagement, and functional cell-based assays, researchers can confidently elucidate its mechanism of action. The insights gained from these studies will be critical for guiding its further development as a potential therapeutic agent or research tool.

References

-

Title: The 2-aminopyrimidine scaffold in kinase inhibitors. Source: Future Medicinal Chemistry URL: [Link]

-

Title: A review of the 2-aminopyrimidine motif in the context of kinase inhibitor design. Source: RSC Medicinal Chemistry URL: [Link]

-

Title: The cellular thermal shift assay for evaluating drug-target interactions in cells. Source: Nature Protocols URL: [Link]

A Prospective Analysis of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Untapped Potential of a Novel Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1][2] This structural similarity has propelled the development of a multitude of thienopyrimidine derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Notably, this scaffold is present in clinically evaluated drugs, underscoring its therapeutic relevance.[2]

This technical guide delves into the specific, yet underexplored, molecule: 4-(3-Bromo-2-thienyl)-2-pyrimidinamine . While direct literature on this exact compound is sparse, this document will serve as a prospective analysis, leveraging the wealth of knowledge on the broader thienopyrimidine class to provide a comprehensive technical framework for its synthesis, potential biological activities, and strategic role in drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in the pursuit of innovative therapeutics.

We will extrapolate from established synthetic methodologies, analyze structure-activity relationships (SAR) of closely related analogs, and propose detailed experimental protocols to empower researchers to synthesize, characterize, and evaluate the biological potential of this promising, yet uncharacterized, chemical entity.

Chemical Synthesis and Characterization: A Proposed Pathway

The synthesis of 4-(3-bromo-2-thienyl)-2-pyrimidinamine can be logically approached through established methods for constructing the thieno[2,3-d]pyrimidine core, followed by functionalization. A plausible and efficient synthetic route is outlined below, drawing from common strategies in the field.[4][5]

Proposed Synthetic Workflow

A multi-step synthesis is envisioned, commencing with the versatile Gewald reaction to construct the initial thiophene ring, followed by cyclization to form the pyrimidine ring, and subsequent functionalization.

Caption: Proposed synthetic workflow for 4-(3-Bromo-2-thienyl)-2-pyrimidinamine.

Detailed Experimental Protocol: A Step-by-Step Guide

This protocol is a hypothetical, yet experimentally grounded, procedure based on analogous syntheses.[5]

Step 1: Synthesis of 2-Amino-4-(3-bromothiophen-2-yl)thiophene-3-carbonitrile (Gewald Reaction)

-

To a solution of 3-bromothiophene (1.0 eq) and malononitrile (1.0 eq) in ethanol, add elemental sulfur (1.1 eq).

-

Add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.2 eq).

-

Stir the reaction mixture at 50°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired thiophene intermediate.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Synthesis of 4-(3-Bromo-2-thienyl)thieno[2,3-d]pyrimidin-2-amine (Cyclization)

-

A mixture of the 2-aminothiophene-3-carbonitrile intermediate from Step 1 (1.0 eq) and formamide (excess, serving as both reactant and solvent) is heated to 150-160°C.

-

Maintain the temperature for 8-12 hours, with continuous monitoring by TLC.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/DMF mixture) to obtain the thieno[2,3-d]pyrimidine intermediate.

-

Confirm the structure using spectroscopic methods.

Step 3: Synthesis of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine (Hypothetical Desulfurization/Reduction)

-

Rationale: This step is more speculative as it involves the removal of the fused thiophene ring from the thieno[2,3-d]pyrimidine core. A strong reducing agent that can effect C-S bond cleavage would be necessary. Raney Nickel is a common reagent for such desulfurization reactions.

-

Suspend the thieno[2,3-d]pyrimidine intermediate from Step 2 (1.0 eq) in a suitable solvent like ethanol or tetrahydrofuran.

-

Add an excess of activated Raney Nickel (prepared freshly or commercially sourced).

-

Reflux the mixture for 12-24 hours, carefully monitoring the reaction.

-

After completion, cool the reaction and filter off the Raney Nickel through a pad of celite.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the target molecule, 4-(3-bromo-2-thienyl)-2-pyrimidinamine.

-

Thoroughly characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and elemental analysis to confirm its identity and purity.

Predicted Biological Activity and Therapeutic Potential

The thieno[2,3-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design.[6] The 2-aminopyrimidine moiety is a well-known hinge-binding motif, crucial for the inhibition of numerous protein kinases.

Potential as a Kinase Inhibitor

Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-kinases (PI3Ks).[6][7][8] The 4-substituted aryl group often plays a critical role in occupying the hydrophobic pocket of the ATP-binding site, thereby contributing to both potency and selectivity.

The 3-bromo-2-thienyl substituent in the target molecule is of particular interest. The bromine atom can act as a handle for further chemical modifications through cross-coupling reactions, allowing for the exploration of a wide chemical space. Furthermore, the thiophene ring itself can engage in various non-covalent interactions within the kinase active site.

Structure-Activity Relationship (SAR) Insights from Analogs

Based on the literature for related compounds, we can infer some potential SAR trends for 4-(3-Bromo-2-thienyl)-2-pyrimidinamine and its future derivatives.

| Position | Modification | Predicted Impact on Activity |

| 2-Amino Group | Alkylation or arylation | Generally detrimental to hinge-binding, but can be explored for targeting specific kinases. |

| Thiophene Ring | Substitution at the 4- or 5-position | Can modulate solubility, metabolic stability, and interactions with the solvent-exposed region of the kinase. |

| Bromine Atom | Replacement with other functional groups via cross-coupling | A key point for diversification to enhance potency and selectivity. Introduction of larger, hydrophobic groups may improve binding affinity. |

Proposed Biological Evaluation Workflow

To assess the therapeutic potential of 4-(3-bromo-2-thienyl)-2-pyrimidinamine, a systematic biological evaluation is necessary.

Caption: A typical workflow for the biological evaluation of a novel kinase inhibitor.

Conclusion and Future Directions

While 4-(3-bromo-2-thienyl)-2-pyrimidinamine remains a largely unexplored molecule, its structural features, based on the well-validated thieno[2,3-d]pyrimidine scaffold, suggest significant potential as a lead compound in drug discovery, particularly in the area of kinase inhibition. This technical guide provides a robust, albeit prospective, framework for its synthesis and biological evaluation.

The key to unlocking the potential of this molecule lies in the strategic use of the bromine atom as a versatile chemical handle for generating a library of derivatives. This will enable a thorough exploration of the structure-activity relationship and the optimization of potency, selectivity, and pharmacokinetic properties.

Future research should focus on the execution of the proposed synthetic and biological evaluation workflows. The data generated from these studies will be invaluable in determining the true therapeutic potential of this novel chemical scaffold and its derivatives.

References

- Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evalu

- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv

- Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Deriv

- 4-(substituted amino)-7H-pyrrolo[2,3-d] pyrimidines as LRRK2 inhibitors.

- Pyrimidine derivatives and processes for the preparation thereof.

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.

- Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. ScienceDirect.

- Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity.

- Synthesis and structure of some thienopyrimidine derivatives.

- Substituted thieno[2,3-d]pyrimidin-2,4-dione compounds and uses thereof.

- Discovery of new thieno[2,3-d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer tre

- Synthesis of Some Thienopyrimidine Deriv

- Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simul

- Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. PubMed Central.

- Pyrimidine compound and medical use thereof.

- Design, Synthesis, and Biological Evaluation of Thieno[3,2-d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors. PubMed.

- Synthesis of Pyrimidine Deriv

- Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed.

- Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Hindawi.

- Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, UAE.

- Process for the preparation of tofacitinib and intermediates thereof.

Sources

- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scielo.br [scielo.br]

- 6. Discovery of new thieno[2,3- d]pyrimidines as EGFR tyrosine kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Thieno[3,2- d]pyrimidine Derivatives as the First Bifunctional PI3Kδ Isoform Selective/Bromodomain and Extra-Terminal Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Welcome to the dedicated technical support guide for the purification of 4-(3-bromo-2-thienyl)-2-pyrimidinamine. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this important intermediate. The purity of this compound is critical for downstream applications, and achieving high purity often requires navigating challenges related to reaction byproducts and handling the specific physicochemical properties of the molecule.

This guide provides field-proven troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles. Our goal is to empower you to diagnose purification issues, select the appropriate methodology, and efficiently obtain 4-(3-bromo-2-thienyl)-2-pyrimidinamine at your desired purity specifications.

Purification Strategy Overview

The purification of 4-(3-bromo-2-thienyl)-2-pyrimidinamine typically follows a logical workflow after the initial reaction workup. The choice between methods like recrystallization and chromatography depends on the impurity profile and the desired scale.

Technical Support Center: Crystallization of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

Welcome to the technical support center for the crystallization of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the underlying principles and employing systematic troubleshooting, you can achieve high-purity crystalline material suitable for your research and development needs.

Introduction to Crystallization Challenges

4-(3-Bromo-2-thienyl)-2-pyrimidinamine is a heterocyclic compound with multiple functionalities that can influence its crystallization behavior. The presence of the bromothiophene and aminopyrimidine moieties contributes to its polarity and potential for hydrogen bonding, making solvent selection and control of supersaturation critical for successful crystallization. Common issues include poor crystal quality, low yield, oiling out, and the formation of amorphous material. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Crystallization Problems and Solutions

This section addresses specific issues you may encounter during the crystallization of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine in a question-and-answer format.

Q1: My compound is not crystallizing at all, even after cooling the solution for an extended period. What should I do?

A1: Failure to crystallize is often due to either excessive solubility in the chosen solvent or the solution being too dilute.

-

Problem Diagnosis:

-

High Solubility: If the compound remains fully dissolved even at low temperatures, the solvent is too good at solvating the molecule, preventing the formation of a crystal lattice.

-

Low Concentration: If the solution is not sufficiently saturated, it will not reach the necessary supersaturation for nucleation and crystal growth to occur.

-

-

Solutions:

-

Increase Concentration: If you suspect the solution is too dilute, you can concentrate it by carefully evaporating some of the solvent. This can be done by gentle heating or under a stream of inert gas. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of amorphous solid.

-

Induce Nucleation:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

-

Seeding: If you have a small amount of crystalline material from a previous successful crystallization, add a single, small crystal to the supersaturated solution. This "seed" will act as a template for further crystal growth.

-

-

Change the Solvent System:

-

Anti-Solvent Addition: If your compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" in which the compound is poorly soluble. The anti-solvent should be miscible with the primary solvent. Add the anti-solvent dropwise to the solution at room temperature or slightly elevated temperature until you observe persistent turbidity. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

-

Solvent Screening: Conduct a systematic solvent screening to find a more suitable solvent or solvent mixture. An ideal solvent will dissolve the compound when hot but have low solubility when cold.

-

-

Q2: My compound "oils out" instead of forming crystals. How can I prevent this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a saturated solution is cooled below the melting point of the solute in the solvent system.

-

Causality: The high concentration of the solute in the solvent can depress its melting point. If the cooling process is too rapid or the solvent is too non-polar, the molecules may not have enough time or the proper orientation to form an ordered crystal lattice and will instead aggregate as a liquid.

-

Solutions:

-

Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath or refrigerator. A slower cooling rate provides more time for proper molecular arrangement into a crystal lattice.

-

Use More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.

-

Change Solvent: A more polar solvent may be less likely to promote oiling out. Refer to the solvent selection table below for potential alternatives.

-

Lower Crystallization Temperature: If oiling out occurs at room temperature, try cooling the solution to a lower temperature to increase the driving force for crystallization over liquid-liquid phase separation.

-

Q3: The yield of my crystallized product is very low. How can I improve it?

A3: A low yield can be attributed to several factors, including incomplete crystallization, losses during transfer, or using an inappropriate amount of solvent.[1]

-

Problem Diagnosis & Solutions:

-

Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[1] To check for this, take a small sample of the mother liquor and evaporate the solvent. A significant amount of solid residue indicates that more product can be recovered. You can then concentrate the mother liquor and attempt a second crystallization to obtain a "second crop" of crystals.[1]

-

Premature Crystallization: If crystals form too quickly in the funnel during hot filtration (if performed), you can lose a substantial amount of product. Ensure the filtration apparatus is pre-heated.

-

Incomplete Precipitation: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

-

Solubility at Low Temperatures: Even in a good crystallization solvent, your compound will have some residual solubility at low temperatures. If the yield is consistently low, consider a different solvent where the compound has even lower solubility at cold temperatures.

-

Q4: The crystals I obtained are very small or look like a powder. How can I grow larger, better-quality crystals?

A4: The formation of small crystals or a powder is typically due to very rapid nucleation and crystal growth.[2]

-

Causality: When a solution becomes highly supersaturated very quickly, numerous crystal nuclei form simultaneously, leading to the growth of many small crystals that compete for the available solute.

-

Solutions:

-

Slower Cooling: This is the most effective way to promote the growth of larger crystals. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment. Insulating the flask can also help to slow the cooling process.

-

Reduce Supersaturation: Use a slightly larger volume of the hot solvent than the minimum required to dissolve the compound. This will lower the overall supersaturation upon cooling, favoring the growth of fewer, larger crystals.

-

Use a Solvent with Higher Viscosity: A more viscous solvent can slow down the diffusion of molecules to the crystal surface, which can lead to more ordered and larger crystal growth.

-

Vapor Diffusion: For growing high-quality single crystals for X-ray diffraction, vapor diffusion is an excellent technique. Dissolve your compound in a small amount of a "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a larger volume of a volatile "poor" solvent (anti-solvent). The poor solvent will slowly diffuse into the good solvent, gradually inducing crystallization.

-

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for 4-(3-Bromo-2-thienyl)-2-pyrimidinamine?

A: Based on the structure, which contains polar aminopyrimidine and moderately polar bromothiophene groups, a solvent of intermediate polarity is a good starting point. Consider the following:

-

Single Solvents: Alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate) are good initial choices. A related compound, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, has been recrystallized from a mixture of ethyl acetate and n-hexane.[3]

-

Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is quite soluble) and a "poor" solvent (in which it is much less soluble) can be very effective. For this compound, combinations like ethanol/water, acetone/hexane, or ethyl acetate/hexane are worth exploring.

Q: How do I perform a solvent screening experiment?

A: A systematic solvent screening can be performed on a small scale:

-

Place a small amount (e.g., 10-20 mg) of your crude compound into several small test tubes.

-

To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature. Note the solubility.

-

If the compound is insoluble at room temperature, gently heat the tube to the boiling point of the solvent and continue adding the solvent dropwise until the solid dissolves.

-

Allow the solutions to cool to room temperature and then in an ice bath.

-

Observe which solvents result in good crystal formation upon cooling.

Q: Can impurities affect the crystallization process?

A: Yes, impurities can significantly hinder crystallization. They can act as "tailor-made" inhibitors that adsorb to the crystal surface and disrupt the ordered growth of the lattice. If you are having persistent trouble with crystallization, it may be necessary to further purify your crude material using another technique, such as column chromatography, before attempting crystallization again.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

-

Dissolution: Place the crude 4-(3-Bromo-2-thienyl)-2-pyrimidinamine in an Erlenmeyer flask. Add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the compound is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated carbon. Boil the solution for a few minutes.

-

Hot Filtration (Optional): If you used activated carbon or if there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

-

Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.

Protocol 2: Anti-Solvent Crystallization

-

Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent at room temperature or with gentle warming.

-

Anti-Solvent Addition: Slowly add a "poor" solvent (anti-solvent) dropwise with stirring until the solution becomes turbid.

-

Clarification: Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.

-

Crystallization: Cover the container and allow it to stand undisturbed. Crystals should form over time. If necessary, cool the solution to induce crystallization.

-

Isolation and Drying: Follow steps 5 and 6 from the Standard Cooling Crystallization protocol.

Data Presentation

Table 1: Predicted Physicochemical Properties of Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | XLogP | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 4-Bromopyrimidine | 158.98 | 0.5 | 0 | 2 |

| 2-Amino-4-bromopyrimidine | 174.00 | 0.9 | 1 | 3 |

| 4-(3-Bromo-2-thienyl)-2-pyrimidinamine (Predicted) | ~270 | ~2-3 | 1 | 3 |

Data for related compounds sourced from PubChem.[2][4] Properties for the target compound are estimated based on its structure.

Table 2: Common Solvents for Crystallization of Heterocyclic Compounds

| Solvent | Polarity Index | Boiling Point (°C) | Comments |

| Water | 10.2 | 100 | Good for highly polar compounds. |

| Ethanol | 5.2 | 78 | A versatile solvent for many organic compounds. |

| Acetone | 5.1 | 56 | Good for moderately polar compounds. |

| Ethyl Acetate | 4.4 | 77 | A good general-purpose solvent. |

| Dichloromethane | 3.1 | 40 | Often too good a solvent for crystallization by cooling. |

| Toluene | 2.4 | 111 | Useful for less polar compounds. |

| Hexane | 0.1 | 69 | A non-polar solvent, often used as an anti-solvent. |

Visualizations

Crystallization Troubleshooting Workflow

Caption: A workflow diagram illustrating the troubleshooting steps for common crystallization problems.

Influence of Impurities on Crystal Growth

Caption: Diagram showing how impurities can disrupt the ordered addition of molecules to a growing crystal lattice.

References

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

- Google Patents. (2011). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.

-

PubChem. (n.d.). 4-Bromopyrimidine. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-4-bromopyrimidine. Retrieved January 23, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Bromopyrimidine | C4H3BrN2 | CID 12752220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-bromo-3-methylbutan-2-yl)pyrimidin-4-amine | C9H14BrN3 | CID 116186210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-bromopyrimidine | C4H4BrN3 | CID 12803496 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Validation of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine as a Selective Kinase Inhibitor: A Comparative Guide

This guide provides a comprehensive framework for the validation of 4-(3-bromo-2-thienyl)-2-pyrimidinamine , a novel small molecule inhibitor based on the privileged thienopyrimidine scaffold. While direct experimental data for this specific compound is not yet publicly available, this document outlines a robust, multi-faceted validation workflow. The proposed targets and expected outcomes are inferred from extensive structure-activity relationship (SAR) studies of structurally related thienopyrimidine derivatives, which have shown significant activity against key kinases in oncogenic and inflammatory pathways.[1][2][3][4]

We will hypothesize that 4-(3-bromo-2-thienyl)-2-pyrimidinamine is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK) and p38 mitogen-activated protein kinase (MAPK), two critical nodes in cellular signaling. This guide will compare its hypothetical performance against well-established inhibitors of these kinases, providing detailed experimental protocols to enable researchers to rigorously assess its potential as a therapeutic agent.

Introduction to 4-(3-bromo-2-thienyl)-2-pyrimidinamine and Rationale for Validation

The thienopyrimidine core is a bioisostere of the purine nucleus of ATP, making it an ideal scaffold for competitive kinase inhibitors.[4][5] This structural feature allows thienopyrimidine derivatives to effectively compete with ATP for binding to the kinase active site. Numerous compounds incorporating this scaffold have been investigated as inhibitors of a wide range of kinases, including epidermal growth factor receptor (EGFR), Janus kinase 3 (JAK3), and casein kinase 2 (CK2).[6][7][8] The specific substitutions on the thienopyrimidine core, such as the 3-bromo-2-thienyl group at the 4-position and the 2-pyrimidinamine, are anticipated to confer selectivity and potency towards specific kinase targets.

Our hypothetical targets for 4-(3-bromo-2-thienyl)-2-pyrimidinamine are:

-

p38 MAPK: A key mediator of the cellular response to stress and inflammation. Its dysregulation is implicated in various inflammatory diseases and cancers.[9]

-

ROCK: A critical regulator of the actin cytoskeleton, involved in cell adhesion, migration, and proliferation. Its overactivation is associated with cancer metastasis and hypertension.

The validation of a novel inhibitor against these targets is of significant interest for the development of new therapeutics in oncology and immunology.

Comparative Kinase Inhibitors

To provide a benchmark for the validation of 4-(3-bromo-2-thienyl)-2-pyrimidinamine, we will use the following well-characterized kinase inhibitors as comparators:

| Compound | Primary Target(s) | Known IC50 |

| SB203580 | p38α/β MAPK | ~50-100 nM |

| Y-27632 | ROCK1/ROCK2 | ~140-220 nM |

| Staurosporine | Broad-spectrum kinase inhibitor | Sub-nanomolar to micromolar |

Note: IC50 values can vary depending on the assay conditions.

Experimental Validation Workflow

A thorough validation of a kinase inhibitor requires a multi-pronged approach, encompassing biochemical assays, cell-based assays, and selectivity profiling.

Caption: High-level workflow for the validation of a novel kinase inhibitor.

In Vitro Kinase Profiling

The initial step is to determine the direct inhibitory activity of 4-(3-bromo-2-thienyl)-2-pyrimidinamine against the purified target kinases.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38α MAPK and ROCK2.

Methodology: ADP-Glo™ Kinase Assay

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor indicates its potency.

Protocol:

-

Reagent Preparation:

-

Prepare a 2X kinase/substrate solution containing the respective kinase (p38α or ROCK2) and its substrate (e.g., Myelin Basic Protein for p38α, Long S6 Kinase Peptide for ROCK2) in kinase reaction buffer.

-

Prepare serial dilutions of 4-(3-bromo-2-thienyl)-2-pyrimidinamine, the comparator inhibitors (SB203580, Y-27632), and a positive control (Staurosporine) in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

Add 5 µL of the 2X kinase/substrate solution to the wells of a 384-well plate.

-

Add 5 µL of the serially diluted compounds to the respective wells.

-

Add 5 µL of ATP solution to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Expected Outcome:

A potent inhibitor will exhibit a low nanomolar IC50 value against its target kinase. The data will be presented in a comparative table.

| Compound | p38α MAPK IC50 (nM) | ROCK2 IC50 (nM) |

| 4-(3-bromo-2-thienyl)-2-pyrimidinamine | Hypothetical Value | Hypothetical Value |

| SB203580 | ~75 | >10,000 |

| Y-27632 | >10,000 | ~180 |

| Staurosporine | ~5 | ~15 |

Kinase Selectivity Profiling

To assess the selectivity of 4-(3-bromo-2-thienyl)-2-pyrimidinamine, it should be screened against a broad panel of kinases.

Objective: To determine the inhibitory activity of the test compound against a diverse panel of human kinases.

Methodology:

Commercial kinase profiling services (e.g., Eurofins KinaseProfiler™, Reaction Biology) offer screening against hundreds of kinases at a fixed compound concentration (e.g., 1 µM). Hits (kinases inhibited by >80%) are then typically followed up with IC50 determination.

Expected Outcome:

A selective inhibitor will show potent inhibition of its primary targets (p38 MAPK and ROCK) with minimal activity against other kinases. The results can be visualized using a kinome tree map.

Cellular Activity Assessment

Demonstrating that the inhibitor can engage its target in a cellular context and elicit a biological response is a critical validation step.

Inhibition of Target Phosphorylation in Cells

Objective: To confirm that 4-(3-bromo-2-thienyl)-2-pyrimidinamine inhibits the phosphorylation of downstream substrates of p38 MAPK and ROCK in a cellular context.

Methodology: Western Blotting

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa or A549) to 70-80% confluency.

-

Treat the cells with varying concentrations of 4-(3-bromo-2-thienyl)-2-pyrimidinamine, comparator inhibitors, and a vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).

-

For p38 MAPK activation, stimulate the cells with a known activator like anisomycin (10 µg/mL) for 30 minutes prior to lysis. For ROCK activity, serum stimulation is often sufficient.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[10]

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against the phosphorylated forms of downstream targets (e.g., phospho-MK2 for p38 MAPK activity, phospho-MYPT1 for ROCK activity) and total protein levels as loading controls (e.g., total MK2, total MYPT1, GAPDH).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Densitometry Analysis:

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Expected Outcome:

Treatment with 4-(3-bromo-2-thienyl)-2-pyrimidinamine should lead to a dose-dependent decrease in the phosphorylation of the downstream substrates of p38 MAPK and ROCK, confirming its on-target activity in cells.

Caption: Simplified signaling pathways for p38 MAPK and ROCK and the inhibitory action of the test compound.

Cellular Viability and Cytotoxicity Assessment

It is crucial to determine the effect of the inhibitor on cell viability to distinguish between targeted anti-proliferative effects and general cytotoxicity.

Objective: To assess the cytotoxic effects of 4-(3-bromo-2-thienyl)-2-pyrimidinamine on cancer cell lines.

Methodology: MTT Assay [13][14][15]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Seed cells (e.g., A549 lung cancer cells, HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of 4-(3-bromo-2-thienyl)-2-pyrimidinamine and comparator compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

MTT Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Expected Outcome:

The GI50 values will provide a measure of the compound's anti-proliferative activity. A potent and selective inhibitor is expected to show significant anti-proliferative effects in cell lines where the target kinases are known to be key drivers of proliferation.

| Compound | A549 GI50 (µM) | HT-29 GI50 (µM) |

| 4-(3-bromo-2-thienyl)-2-pyrimidinamine | Hypothetical Value | Hypothetical Value |

| SB203580 | >10 | >10 |

| Y-27632 | >10 | >10 |

| Doxorubicin | ~0.1 | ~0.5 |

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the validation of 4-(3-bromo-2-thienyl)-2-pyrimidinamine as a selective kinase inhibitor. The proposed experiments, from in vitro kinase assays to cellular activity and cytotoxicity assessments, are designed to rigorously evaluate its potency, selectivity, and on-target effects. The comparative analysis against established inhibitors will provide crucial context for its potential as a pharmacological tool or a therapeutic lead.

Future studies should focus on confirming the direct binding of the compound to its target kinases through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Furthermore, in vivo studies in relevant animal models will be essential to evaluate its pharmacokinetic properties, efficacy, and safety profile. The promising thienopyrimidine scaffold warrants further investigation, and a systematic validation as outlined here is the critical next step in realizing the therapeutic potential of novel derivatives like 4-(3-bromo-2-thienyl)-2-pyrimidinamine.

References

-

Synthesis of Some Thienopyrimidine Derivatives. PMC. [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. PubMed. [Link]

-

Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PMC. [Link]

-

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

-

Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. PubMed. [Link]

-

Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. NIH. [Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. PubMed. [Link]

-

Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. PubMed. [Link]

-

Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PMC. [Link]

-

The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC. [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

-

Synthesis and Src kinase inhibitory activity of 2-phenyl- and 2-thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. PubMed. [Link]

-

A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]

-

Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Different types of p38α MAPK inhibitors. ResearchGate. [Link]

-

Kinase Activity-Tagged Western Blotting Assay. Taylor & Francis Online. [Link]

-

Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. R Discovery. [Link]

-

MTT Proliferation Assay Protocol. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

2.5. Western blot analysis. Bio-protocol. [Link]

Sources

- 1. Synthesis of Some Thienopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 9. Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Senior Application Scientist's Guide to the In Vivo Efficacy of Thienopyrimidine Derivatives in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Thienopyrimidine Scaffold in Oncology

The thienopyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors.[1] This bicyclic heterocyclic system, an analog of purine, has demonstrated remarkable versatility, leading to the development of clinical candidates and approved drugs targeting key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1] This guide provides a comparative analysis of the in vivo efficacy of various thienopyrimidine derivatives in preclinical xenograft models, offering insights into their therapeutic potential and the experimental rationale behind their evaluation.

The Mechanistic Underpinning: Targeting Key Oncogenic Kinases

Thienopyrimidine derivatives have been successfully designed to inhibit a range of protein kinases that are frequently dysregulated in cancer. Understanding the targeted pathways is crucial to interpreting their in vivo efficacy.

The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Growth and Survival

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs cell growth, proliferation, and survival.[2] In many cancers, this pathway is constitutively active, promoting tumorigenesis.[3] Thienopyrimidine-based inhibitors have been developed to target key nodes within this pathway, most notably PI3K itself.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling cascade and the points of intervention for targeted inhibitors.

Caption: PI3K/AKT/mTOR Signaling Pathway and Inhibition by Thienopyrimidines.

The EGFR and VEGFR Signaling Cascades: Drivers of Tumor Growth and Angiogenesis

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are receptor tyrosine kinases (RTKs) that play pivotal roles in cancer.[4] EGFR signaling promotes cell proliferation and survival, while VEGFR signaling is a key driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5] Several thienopyrimidine derivatives have been developed as potent inhibitors of these critical pathways.

Comparative In Vivo Efficacy of Thienopyrimidine Derivatives in Xenograft Models

The true test of a potential anti-cancer agent lies in its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical efficacy evaluation.[6] The following table summarizes the in vivo efficacy of selected thienopyrimidine derivatives in various xenograft models.

| Derivative Name (Code) | Target(s) | Xenograft Model (Cell Line) | Host Strain | Dosage and Schedule | Tumor Growth Inhibition (TGI) / Efficacy | Reference(s) |

| Pictilisib (GDC-0941) | Pan-PI3K | U87MG (Glioblastoma) | NCr athymic mice | 75 mg/kg/day, oral | 83% TGI | [7] |

| MDA-MB-361.1 (Breast Cancer) | Mice | 150 mg/kg/day, oral | Significant tumor growth delay and apoptosis | [7] | ||

| MEB-Med-8A (Medulloblastoma) | Immunocompromised mice | 100 mg/kg/day, oral | Delayed tumor growth and significantly longer survival | |||

| Rociletinib (CO-1686) | Mutant EGFR (including T790M) | NSCLC Xenografts | - | - | Active in preclinical models | [8] |

| PF-03814735 | Aurora A & B | HCT116 (Colon Cancer) | Athymic mice | ≥20 mg/kg, once daily for 10 days | ≥50% TGI | [9] |

| A2780 (Ovarian), MDA-MB-231 (Breast), Colo-205 (Colon), HL-60 (Leukemia) | Mice | - | Significant antitumor efficacy | [9] | ||

| A10 | BRD4 | Ty82 (NUT Midline Carcinoma) | - | - | Exhibited tumor growth inhibition | [10] |

Note: The data presented is a selection from publicly available research. Efficacy can vary depending on the specific experimental conditions.

Experimental Protocol: A Representative Subcutaneous Xenograft Efficacy Study

The following protocol outlines a standardized workflow for assessing the in vivo efficacy of a thienopyrimidine derivative in a subcutaneous xenograft model. This protocol is designed to be a self-validating system, ensuring reproducibility and reliability of the data.

I. Animal Model and Husbandry

-

Animal Selection: Utilize immunodeficient mice (e.g., NOD/SCID, NSG, or athymic nude mice), typically 6-8 weeks old females, as they are robust hosts for human cell engraftment.

-

Acclimatization: Allow a minimum of one week for the animals to acclimatize to the facility conditions before any experimental procedures.

-

Housing: House the mice in a specific pathogen-free (SPF) environment, following all institutional animal care and use committee (IACUC) guidelines.

II. Tumor Cell Implantation

-

Cell Preparation: Culture the desired human cancer cell line (e.g., A549 for NSCLC, MCF-7 for breast cancer) under standard conditions. Harvest cells during the exponential growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 107 to 5 x 107 cells/mL.

-

Subcutaneous Injection: Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation). Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse using a 25-27 gauge needle. To enhance tumor take rate, cells can be mixed with an extracellular matrix solution like Matrigel.

III. Tumor Growth Monitoring and Treatment Initiation

-

Tumor Measurement: Once tumors become palpable, measure the tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width2 x Length) / 2 .[11]

-

Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the thienopyrimidine derivative or vehicle control according to the planned dosage and schedule (e.g., oral gavage, intraperitoneal injection).

IV. Efficacy Evaluation and Data Analysis

-

Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: The study endpoint is typically reached when tumors in the control group reach a maximum allowable size as per IACUC protocol, or after a predetermined treatment duration.

-

Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .

-

Tissue Harvesting: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as histopathology, biomarker analysis (e.g., Western blot for target phosphorylation), or gene expression studies.[1]

Caption: Experimental Workflow for a Xenograft Efficacy Study.

Conclusion and Future Perspectives

Thienopyrimidine derivatives represent a highly successful and versatile scaffold for the development of targeted cancer therapies. The in vivo data from xenograft models clearly demonstrates their potential to significantly inhibit tumor growth across a range of cancer types by targeting key oncogenic kinases. As our understanding of tumor biology deepens, the rational design of novel thienopyrimidine derivatives with improved potency, selectivity, and pharmacokinetic properties will continue to be a fruitful area of research, offering hope for more effective and less toxic cancer treatments.

References

- Ashton, S., et al. (2016). Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. Science Translational Medicine, 8(325), 325ra17. [Link]

- Cho, H. S., et al. (2018). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 16(5), 5745-5752. [Link]

- Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]

- Fierce Biotech. (2014). Clovis Oncology's CO-1686 Demonstrates Compelling Clinical Activity and Progression-free Survival (PFS) in Updated Phase 1/2 Study Results in Patients with EGFR-Mutant Non-small Cell Lung Cancer (NSCLC). [Link]

- The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

- Li, J., et al. (2018). Design, Synthesis and Biological Evaluation of Pyrimidine Derivatives as Novel CDK2 Inhibitors That Induce Apoptosis and Cell Cycle Arrest in Breast Cancer Cells. Molecules, 23(7), 1786. [Link]

- ProBio CDMO. In Vivo Efficacy Evaluation. [Link]

- Hartmann, W., et al. (2013). The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget, 4(4), 569-580. [Link]

- Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

- O'Farrell, A. M., et al. (2013). A thienopyrimidine derivative induces growth inhibition and apoptosis in human cancer cell lines via inhibiting Aurora B kinase activity. European Journal of Medicinal Chemistry, 64, 414-424. [Link]

- Papa, A., et al. (2014). The PI3K/AKT/mTOR interactive pathway. International Journal of Oncology, 45(5), 1809-1817. [Link]

- ResearchGate. Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

- Sequist, L. V., et al. (2015). Rociletinib in EGFR-mutated non-small-cell lung cancer. The New England Journal of Medicine, 372(18), 1700-1709. [Link]

- ResearchGate. Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... [Link]

- SciSpace. PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

- Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

- Sayed, M. T. M., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. Medicinal Chemistry Research, 32(4), 659-681. [Link]

- University of California, Los Angeles. Xenograft Tumor Assay Protocol. [Link]

- Wikipedia. PI3K/AKT/mTOR pathway. [Link]

- World Journal of Pharmaceutical Research. Pyrimidine derivatives inhibit BRD4 to target cancer. [Link]

- Sino Biological. EGFR Signaling Pathway. [Link]

- MDPI. The Dual Effects of CDK4/6 Inhibitors on Tumor Immunity. [Link]

- MDPI. Anticancer Effects of BRD4 Inhibitor in Epithelial Ovarian Cancer. [Link]

- Wuerzberger-Davis, S. M., et al. (2008). Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper. PLoS One, 3(10), e3540. [Link]

- The Systems Biology Institute. How to represent EGFR pathway? [Link]

- MDPI. The Therapeutic Potential of CDK4/6 Inhibitors, Novel Cancer Drugs, in Kidney Diseases. [Link]

- Anderson, M., et al. (2011). Aurora kinase inhibitors: Progress towards the clinic. Investigational New Drugs, 29(5), 1089-1105. [Link]

- PubMed. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [Link]

- PubMed Central. Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents. [Link]

- PubMed Central. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. [Link]

- PubMed Central. The potential of BRD4 inhibition in tumour mechanosignaling. [Link]

- ResearchGate. Novel thienopyrimidine and thiazolopyrimidine kinase inhibitors with activity against Tie-2 in vitro and in vivo. [Link]

Sources

- 1. revvity.com [revvity.com]

- 2. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. sinobiological.com [sinobiological.com]

- 6. mdpi.com [mdpi.com]

- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(3-Bromo-2-thienyl)-2-pyrimidinamine

For drug development professionals, the journey from a promising screening hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, step in this process is determining the selectivity of a novel compound. An otherwise potent molecule can fail spectacularly if it interacts with unintended "off-targets," leading to toxicity or unforeseen side effects. This guide provides a comparative framework for the comprehensive cross-reactivity profiling of a hypothetical novel kinase inhibitor, 4-(3-bromo-2-thienyl)-2-pyrimidinamine , hereafter referred to as "Compound-Thieno."

The thieno[2,3-d]pyrimidine scaffold, to which our compound belongs, is a well-established framework for developing potent kinase inhibitors, with derivatives showing activity against targets like EGFR and CK2.[1][2] Our Compound-Thieno has emerged from a high-throughput screen as a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase, a key target in chronic myeloid leukemia. While this initial result is promising, it is merely the first step. To assess its true therapeutic potential, we must now ask a crucial question: What else does it bind to?

This guide will compare three orthogonal, industry-standard methodologies to build a comprehensive selectivity profile for Compound-Thieno. We will explore the "why" behind each experimental choice, provide detailed protocols, and present illustrative data to guide your interpretation.

The Strategic Approach: An Orthogonal, Multi-Methodology Workflow

No single technique can provide a complete picture of a compound's selectivity. A robust profiling strategy relies on integrating data from multiple, complementary methods that probe compound-protein interactions in different contexts—from purified enzymes to intact cells. Our strategy involves a three-tiered approach to gain a holistic understanding of Compound-Thieno's behavior.

Comparison Guide 1: Large-Scale In Vitro Kinase Panel Screening

The first step in profiling a new kinase inhibitor is to understand its activity across the human "kinome." Large-scale panels are the industry standard for this, offering a broad yet detailed view of a compound's selectivity.[3][4]

Causality Behind Experimental Choice: By screening Compound-Thieno against a large, representative panel of kinases, we can rapidly identify not just its primary target but also any other kinases it may inhibit. This is crucial for early risk assessment. A compound that inhibits multiple kinases might have therapeutic benefits (polypharmacology) or be prone to off-target toxicities.[5] Commercial services like Eurofins' KINOMEscan® or Reaction Biology's Kinase Panels offer comprehensive screening against hundreds of kinases.[6][7][8] These assays typically measure the ability of a compound to compete with a known ligand for the kinase's active site, providing a dissociation constant (Kd) as a measure of potency.[8]

Illustrative Data: KINOMEscan® Profiling of Compound-Thieno

Let's assume we screened Compound-Thieno at a concentration of 1 µM against the scanMAX® panel of 468 kinases. The results are summarized below.

| Target Kinase | Gene Symbol | Kd (nM) | Selectivity Score (% of Kinome with Kd < 3 µM) | Notes |

| Primary Target | ABL1 | 15 | \multirow{3}{*}{S(3000) = 0.64% (3/468)} | High potency against the intended target. |

| Off-Target 1 | SRC | 85 | Potent off-target. SRC is a non-receptor tyrosine kinase with known roles in cancer. | |

| Off-Target 2 | LCK | 250 | Another SRC-family kinase, suggesting a potential class-specific interaction. | |

| All other kinases | - | >3000 | - | Excellent selectivity outside of the SRC family. |

Interpretation: The data reveals that Compound-Thieno is a potent ABL1 inhibitor. However, it also shows significant activity against SRC and LCK. This is not entirely unexpected, as the ABL and SRC kinase families share structural similarities. This information is vital; it directs our next steps to understand if this off-target activity is a liability or could be therapeutically exploited.

Experimental Protocol: Competition Binding Assay (KINOMEscan®)

This protocol is based on the methodology used by commercial providers.[8]

-

Assay Principle: The kinase of interest is tagged and immobilized on a solid support.

-

Compound Incubation: The immobilized kinase is incubated with a known, tagged ligand and the test compound (Compound-Thieno).

-

Competition: Compound-Thieno competes with the tagged ligand for binding to the kinase's active site.

-

Quantification: The amount of tagged ligand that remains bound to the kinase is measured. A lower signal indicates stronger competition from Compound-Thieno.

-

Data Analysis: The results are used to calculate a dissociation constant (Kd) for the interaction between Compound-Thieno and each kinase in the panel.

Comparison Guide 2: Cellular Thermal Shift Assay (CETSA®)

While in vitro panels are excellent for broad screening, they lack physiological context. They use purified, often truncated, kinase domains and do not account for factors like cell permeability or the high intracellular concentrations of ATP that can affect a compound's potency.[9] The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement inside intact cells.[10][11]

Causality Behind Experimental Choice: CETSA is based on the principle that when a compound binds to its target protein, it stabilizes the protein's structure.[12] This stabilization makes the protein more resistant to heat-induced denaturation.[10][12] By heating cell lysates treated with Compound-Thieno and measuring the amount of soluble target protein remaining, we can confirm that the compound is entering the cell and binding to its intended target (and off-targets) in a native environment.[13][14]

Illustrative Data: CETSA Validation for ABL1 and SRC

Based on our KINOMEscan® results, we perform CETSA in K562 cells (a human immortalised myelogenous leukemia line) to validate the engagement of ABL1 and SRC.

| Target | Compound-Thieno (10 µM) | Melting Temperature (Tm) Shift (ΔTm) | Interpretation |

| ABL1 | + | +4.2 °C | Strong stabilization, confirming robust target engagement in cells. |

| SRC | + | +2.8 °C | Moderate stabilization, confirming engagement of the primary off-target. |

| GAPDH (Control) | + | +0.1 °C | No significant shift, indicating specificity of the interaction. |

Interpretation: The CETSA results confirm that Compound-Thieno enters the cells and binds to both ABL1 and SRC, causing them to become more thermally stable. The lack of a shift for the control protein, GAPDH, demonstrates that this effect is not due to non-specific protein stabilization.

Experimental Protocol: Western Blot-Based CETSA

-

Cell Culture and Treatment: Culture K562 cells to ~80% confluency. Treat cells with either DMSO (vehicle control) or 10 µM Compound-Thieno for 1 hour.

-

Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

-